molecular formula C8H8BrClO B1583704 1-Bromo-4-(2-chloroethoxy)benzene CAS No. 55162-34-0

1-Bromo-4-(2-chloroethoxy)benzene

Cat. No. B1583704
CAS RN: 55162-34-0
M. Wt: 235.5 g/mol
InChI Key: VRODDNARFBDTNM-UHFFFAOYSA-N
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Patent
US08497397B2

Procedure details

With reference to the document (J. Org. Chem., (2002), 67, 1093-1101), potassium carbonate (83.0 g, 600 mmol) was added to a solution of DMF (500 mL) containing 4-bromophenol (50.4 g, 291 mmol) at room temperature. The mixture was stirred at the same temperature for 30 minutes, and then 2-chloroethyl 4-methylbenzenesulfonate (70.2 g, 299 mmol) was added thereto. The mixture was stirred at 50° C. for 24 hours. The reaction solution was cooled to 10° C., and water (500 mL) was added thereto to precipitate a white solid. This white solid was collected by filtration, washed with water (500 mL), and dried at 50° C. under reduced pressure to give 58.6 g of the title compound (yield: 86%).
Quantity
83 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50.4 g
Type
reactant
Reaction Step Two
Quantity
70.2 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].CN(C=O)C.[Br:12][C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=1.CC1C=CC(S(O[CH2:31][CH2:32][Cl:33])(=O)=O)=CC=1>O>[Br:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH2:31][CH2:32][Cl:33])=[CH:15][CH:14]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
83 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
50.4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Step Three
Name
Quantity
70.2 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCCl
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 50° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to precipitate a white solid
FILTRATION
Type
FILTRATION
Details
This white solid was collected by filtration
WASH
Type
WASH
Details
washed with water (500 mL)
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 58.6 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.